Bromaminic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7574. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

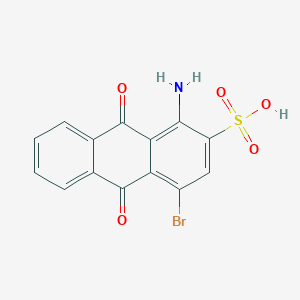

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO5S/c15-8-5-9(22(19,20)21)12(16)11-10(8)13(17)6-3-1-2-4-7(6)14(11)18/h1-5H,16H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZSAWGVHXXMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6258-06-6 (hydrochloride salt) | |

| Record name | Bromamine acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5044782 | |

| Record name | 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-81-4 | |

| Record name | 1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromamine acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromaminic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-bromo-9,10-dihydro-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-bromo-9,10-dioxoanthracene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMAMINE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBZ7FUN4BK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Bromaminic Acid

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid). As a crucial intermediate in the production of a wide range of anthraquinone dyes, including acid and reactive dyes, a thorough understanding of its preparation and analytical validation is essential for professionals in chemical synthesis and drug development.[1][2][3][4]

Synthesis of this compound

The synthesis of this compound is a well-established process in industrial chemistry, primarily utilized for the production of dyes. The common methods for its preparation are often categorized as the "solvent method" and the "oleum method".[1] A prevalent approach involves the sulfonation and subsequent bromination of 1-aminoanthraquinone.

General Synthesis Pathway

The synthesis typically begins with the sulfonation of 1-aminoanthraquinone, followed by bromination to yield this compound. The resulting acid is often converted to its sodium salt for improved stability and handling.[5]

Experimental Protocol: Synthesis from 1-Aminoanthraquinone

This protocol outlines a representative synthesis of this compound sodium salt.

Materials:

-

1-aminoanthraquinone

-

Chlorosulfonic acid

-

Inert solvent (e.g., o-dichlorobenzene)

-

Concentrated sulfuric acid

-

Liquid caustic soda (30%)

-

Activated carbon

-

Sodium chloride

Procedure:

-

Sulfonation: In an inert solvent, conduct the sulfonation of 1-aminoanthraquinone with chlorosulfonic acid.[5]

-

Extraction: After the reaction is complete, perform a layered extraction with concentrated sulfuric acid. The lower layer contains the 1-aminoanthraquinone-2-sulfonic acid.[5]

-

Bromination: The extracted sulfonic acid derivative is then subjected to bromination to introduce the bromine atom at the 4-position.

-

Neutralization and Purification: The resulting this compound is filtered. The filter cake is then suspended in water and neutralized with a 30% liquid caustic soda solution to a pH of 7.5-8.0 at a temperature not exceeding 70°C.[5]

-

Decolorization: The solution is heated to 90°C, and activated carbon is added. The mixture is maintained at 95-100°C for one hour and then filtered while hot.[5]

-

Precipitation and Isolation: The filtrate is heated to 80-90°C, and sodium chloride is added. The solution is then cooled to 58-62°C to precipitate the sodium salt of this compound. The precipitate is collected by suction filtration and dried.[5]

Quantitative Synthesis Data

The following table summarizes typical quantitative data associated with the synthesis of this compound sodium salt.

| Parameter | Value | Reference |

| Purity | 98.1% - 98.8% | [5] |

| Yield | 87.3% - 89.1% | [5] |

| Neutralization Temperature | ≤ 70°C | [5] |

| Decolorization Temperature | 95-100°C | [5] |

| Precipitation Temperature | 58-62°C | [5] |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound sodium salt.

Characterization of this compound

A comprehensive characterization of this compound is crucial to confirm its structure and purity. This involves a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-Amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid | |

| CAS Number | 116-81-4 | |

| Molecular Formula | C₁₄H₈BrNO₅S | [4] |

| Molar Mass | 382.19 g/mol | [4] |

| Appearance | Red or nacarat needle-shaped crystals | [2][4] |

| Melting Point | >300 °C |

Analytical Techniques and Protocols

2.2.1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of the synthesized this compound.

-

Protocol:

-

System: An ultra-fast liquid chromatography (UFLC) system equipped with a photodiode array (PDA) detector.[6]

-

Column: A Shim-pack XR-ODS column (75 mm L x 3.0 mm I.D., 2.2µm particle size).[6]

-

Mobile Phase: A gradient elution using two solvents:

-

Flow Rate: 1.0 mL/min.[6]

-

Injection Volume: 4.0 µL.[6]

-

Detection: Wavelengths set at 450, 520, and 620 nm.[6]

-

Analysis: The purity is determined by the peak area percentage of the main component. A purity of >83.0% is generally expected for the commercial product.[7]

-

2.2.2. Infrared (IR) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule.

-

Protocol:

-

Expected Characteristic Peaks:

-

N-H stretching (amine): Around 3300-3500 cm⁻¹

-

C=O stretching (quinone): Around 1630-1680 cm⁻¹

-

S=O stretching (sulfonic acid): Around 1340-1420 cm⁻¹ and 1150-1210 cm⁻¹

-

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹

-

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the detailed molecular structure.

-

Protocol:

-

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.

-

-

Expected Spectral Data: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the anthraquinone core. The number of signals and their splitting patterns would confirm the substitution pattern. For instance, the spectrum should conform to the expected structure of 1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid.[10]

2.2.4. Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and confirm the elemental composition.

-

Protocol:

-

Instrument: An electrospray ionization/ion trap/time-of-flight mass spectrometer (ESI/QIT/TOFMS) is suitable.[6]

-

Ionization Mode: Both positive and negative ion modes can be used.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. High-resolution mass spectrometry can provide the accurate mass, which helps in confirming the molecular formula.[6]

-

-

Expected Data: The molecular weight of this compound is 382.19 g/mol .[4] The sodium salt has a molecular weight of 404.17 g/mol . The mass spectrum should show a prominent peak corresponding to the molecular ion.

Summary of Characterization Data

| Technique | Parameter | Expected Result | Reference |

| HPLC | Purity | >83.0% | [7] |

| IR Spectroscopy | N-H stretch | ~3300-3500 cm⁻¹ | General IR knowledge[9] |

| C=O stretch | ~1630-1680 cm⁻¹ | General IR knowledge[9] | |

| S=O stretch | ~1340-1420, 1150-1210 cm⁻¹ | General IR knowledge[9] | |

| NMR Spectroscopy | ¹H NMR | Conforms to structure | [10] |

| Mass Spectrometry | Molecular Weight (Acid) | 382.19 g/mol | [4] |

| Molecular Weight (Na Salt) | 404.17 g/mol |

Characterization Workflow Diagram

Caption: General workflow for the analytical characterization of this compound.

Safety Information

This compound is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation.

-

Hazard Statement: H319 (Causes serious eye irritation).

-

Precautionary Statement: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): It is recommended to use an N95 dust mask, eye shields, and gloves when handling the compound.

Conclusion

This technical guide has detailed the primary synthesis routes and comprehensive characterization methodologies for this compound. The provided protocols and data serve as a valuable resource for researchers and professionals involved in the synthesis of dye intermediates and other related chemical compounds. Adherence to the outlined analytical procedures is critical for ensuring the quality, purity, and structural integrity of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. Bromamine Acid [jzzchem.com]

- 3. This compound | 116-81-4 [chemicalbook.com]

- 4. hindprakash.com [hindprakash.com]

- 5. CN106565547A - Preparation method of this compound sodium salt and intermediate of this compound sodium salt and solvent recovery method - Google Patents [patents.google.com]

- 6. lcms.cz [lcms.cz]

- 7. This compound 6258-06-6 [sigmaaldrich.com]

- 8. Raman and IR spectroscopy as a promising approach to rapid and non-destructive monitoring of chlorogenic acid in protein matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 10. This compound, 90+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

A Technical Guide to the Physical and Chemical Properties of Bromaminic Acid

Introduction: Bromaminic acid, systematically known as 1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid, is a pivotal intermediate compound in the synthesis of a wide array of anthraquinone dyes.[1][2] Its unique structure, featuring an anthraquinone core substituted with an amine group, a sulfonic acid group, and a reactive bromine atom, makes it a versatile precursor for producing vibrant blue and green acid, reactive, and direct dyes.[3][4] This guide provides an in-depth overview of its core physical, chemical, and spectral properties, along with detailed experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development and dye chemistry.

Core Physical and Chemical Properties

This compound is typically encountered as a red or orange-red crystalline powder or needle-shaped crystal.[2][5] The presence of the sulfonic acid group imparts significant water solubility, a crucial property for its application in various industrial dye synthesis processes.[6][7] It is available commercially as the free acid or, more commonly, as its sodium salt.

Table 1: Identifiers and Chemical Structure

| Identifier | Value |

| IUPAC Name | 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid[5] |

| Synonyms | Bromamine Acid, 1-Amino-4-bromoanthraquinone-2-sulfonic acid[1][2] |

| CAS Number | 116-81-4 (Acid)[1]; 6258-06-6 (Sodium Salt)[8] |

| Molecular Formula | C₁₄H₈BrNO₅S[1][5][9] |

| SMILES | Nc1c(S(=O)(=O)O)cc(Br)c2C(=O)c3ccccc3C(=O)c12 |

| InChI Key | TXMRAEGWZZVGIH-UHFFFAOYSA-M (Sodium Salt)[10] |

Table 2: Quantitative Physical and Chemical Data

| Property | Value | Source(s) |

| Molar Mass | 382.19 g/mol (Acid); 404.17 g/mol (Sodium Salt) | [1][8][9] |

| Appearance | Red or orange-red crystalline powder | [5][9] |

| Melting Point | >300 °C (decomposes) | [10] |

| Purity (Typical) | >83.0% to >95% (by HPLC) | [9] |

| Storage Temperature | Room temperature | [10] |

Spectral Properties

Spectroscopic analysis is essential for the characterization and quality control of this compound and its derivatives. While detailed spectra for the parent compound are not extensively published, the methodologies are well-established through the analysis of its many derivatives.

Table 3: Summary of Spectral Data

| Technique | Observation | Source(s) |

| UV-Vis Spectroscopy | The parent compound's red/orange color indicates significant absorption in the visible range. Dyes derived from this compound typically exhibit maximum absorption (λmax) in the 590-595 nm range, corresponding to blue hues. | [6][7] |

| Infrared (IR) Spectroscopy | FT-IR is routinely used to characterize functional groups in this compound derivatives, such as C=O, N-H, and Ar C-H stretches. | [11] |

| Nuclear Magnetic Resonance (NMR) | ¹H-NMR and ¹³C-NMR spectroscopy are employed to confirm the chemical structure of synthesized dyes derived from this compound. | [11] |

Chemical Reactivity and Stability

The chemical utility of this compound is dominated by the reactivity of the bromine atom at the C4 position. This bromine atom is readily displaced by various nucleophiles, particularly aromatic and aliphatic amines, in a copper-catalyzed Jourdan-Ullmann reaction.[4] This reaction is the cornerstone of manufacturing numerous acid and reactive dyes.[3]

The stability of this compound is influenced by pH. As an anthraquinone derivative, its core chromophoric structure is generally stable in both acidic and alkaline conditions.[6][7] However, studies have shown its stability is lowest in the neutral pH range and it is susceptible to degradation by hydroxyl radical attack, such as through heterogeneous Fenton-like processes.[6]

Experimental Protocols

Detailed and validated protocols are critical for the consistent synthesis and analysis of this compound in a research or industrial setting.

Synthesis of this compound Sodium Salt

The synthesis of this compound typically involves the sulfonation of 1-aminoanthraquinone, followed by bromination.[4][12] The following protocol is based on a patented "solvent method."[13]

Methodology:

-

Sulfonation: Add 1-aminoanthraquinone (e.g., 29.60g) and an inert solvent such as o-dichlorobenzene (e.g., 259.0g) to a reaction vessel. Initiate a sulfonation reaction by introducing chlorosulfonic acid.

-

Extraction: Upon completion of the sulfonation, perform a layered extraction using concentrated sulfuric acid. The lower layer contains the desired 1-aminoanthraquinone-2-sulfonic acid in sulfuric acid.

-

Bromination: Heat the lower layer from the previous step to 82-83 °C. Slowly add liquid bromine (e.g., 15.58g) over several hours (e.g., 5.5 hours).

-

Incubation: Maintain the reaction temperature for an additional period (e.g., 2 hours) to ensure the reaction goes to completion.

-

Refining: Cool the resulting bromide product to below 50 °C. Dilute the mixture with water (e.g., 126.86g) while keeping the temperature below 40 °C. Stir the diluted mixture for 1-2 hours.

-

Isolation: Isolate the final product, this compound, by filtration. The purity is typically assessed via HPLC, with yields often exceeding 90%.[13]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for determining the purity of this compound and its derivatives and for monitoring reaction progress.[14]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (DAD) or UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.[15][16] A Newcrom R1 column is also suitable for the sodium salt.[14]

-

Mobile Phase: A mixture of an organic solvent and an aqueous buffer. A common mobile phase is acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid (for MS compatibility).[14] A methanol-water gradient (e.g., 70:30 v/v) can also be effective.[15][16]

-

Detection: Detection is performed using a DAD detector set at a wavelength appropriate for the analyte, such as 230 nm.[15][16]

-

Sample Preparation: Samples are dissolved in a suitable solvent (e.g., a mixture of water and methanol) and filtered through a 0.45 µm filter before injection.

-

Analysis: The retention time and peak area are used to identify and quantify this compound against a calibrated standard.

References

- 1. This compound | 116-81-4 [chemicalbook.com]

- 2. Bromamine Acid [jzzchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Acide bromaminique — Wikipédia [fr.wikipedia.org]

- 5. hindprakash.com [hindprakash.com]

- 6. Bromamine acid sodium salt | 6258-06-6 | Benchchem [benchchem.com]

- 7. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 8. scbt.com [scbt.com]

- 9. Bromamine Acid|116-81-4--Honovo Chemical Co.,Ltd. [honovochem.com]

- 10. This compound 6258-06-6 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN106565547A - Preparation method of this compound sodium salt and intermediate of this compound sodium salt and solvent recovery method - Google Patents [patents.google.com]

- 14. Separation of Bromamine acid sodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Bromaminic Acid (CAS 116-81-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromaminic acid, with the CAS registry number 116-81-4, is chemically known as 1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid. This compound serves as a pivotal intermediate in the synthesis of a wide array of anthraquinone dyes and pigments. Its molecular structure, featuring an anthraquinone core substituted with an amino group, a bromine atom, and a sulfonic acid group, imparts unique chemical reactivity and spectroscopic properties. Understanding these spectroscopic characteristics is crucial for quality control, reaction monitoring, and the development of new derivatives with potential applications in materials science and medicinal chemistry.

This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring such data are also presented, along with a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of complete, high-resolution spectra for the parent compound in public databases, data from closely related derivatives and theoretical predictions are also included to provide a more complete picture.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorptions in both the UV and visible regions, arising from π-π* transitions within the conjugated anthraquinone system. The position of the maximum absorption wavelength (λmax) is sensitive to the solvent and the substitution pattern on the aromatic core.

| Parameter | Value | Comments |

| λmax 1 | 200 - 290 nm | Expected range for π-π* transitions in the benzoic acid substructure. |

| λmax 2 | 520 - 540 nm | Attributed to the quinoid transition, responsible for the colored nature of the compound. |

| λmax (Derivatives) | 590 - 595 nm | For derivatives where the bromine atom is substituted, a bathochromic (red) shift is observed.[1] |

| Molar Absorptivity (ε) | Data not available | Molar absorptivity values are not readily available in the reviewed literature. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR Spectroscopy

A definitive, fully assigned ¹H NMR spectrum for this compound is not widely available. However, based on the analysis of its derivatives and general principles of NMR spectroscopy for aromatic compounds, the following chemical shifts can be anticipated.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H adjacent to -Br | 8.2 - 8.4 | Singlet | - |

| Other Aromatic Protons | 7.5 - 8.5 | Multiplet | - |

| Amino Protons (-NH₂) | Broad singlet | - | - |

Note: The spectrum would be complex due to the multiple aromatic protons and their coupling. The exact chemical shifts and coupling constants would be dependent on the solvent used.

¹³C NMR Spectroscopy

Specific ¹³C NMR data for this compound is scarce. The expected chemical shift ranges for the different types of carbon atoms are presented below, based on typical values for anthraquinone and related aromatic structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbons (C=O) | 180 - 190 |

| Aromatic Carbons | 110 - 150 |

| Carbon bearing Amino group | ~150 |

| Carbon bearing Bromine | ~120 |

| Carbon bearing Sulfonic acid group | ~140 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups. The following table summarizes the expected characteristic absorption bands. An IR spectrum is available in the NIST WebBook, which can be used for detailed analysis.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | N-H stretch | Primary amine (-NH₂) |

| 1680 - 1640 | C=O stretch | Ketone (anthraquinone) |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1250 - 1150 | S=O stretch | Sulfonic acid (-SO₃H) |

| 1050 - 1000 | S-O stretch | Sulfonic acid (-SO₃H) |

| 800 - 600 | C-Br stretch | Aryl bromide |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelengths (λmax) and molar absorptivity (ε) of this compound.

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol, ethanol, or dimethylformamide (DMF).

-

Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 2, 5, 10, 20 µg/mL).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

-

Sample Measurement: Record the absorbance spectra of each of the diluted solutions from 200 to 800 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). To determine the molar absorptivity (ε), plot a calibration curve of absorbance versus concentration at the determined λmax. The slope of the line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (where b is the path length of the cuvette, typically 1 cm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment, or CD₃OD). The choice of solvent is critical due to the compound's sulfonic acid and amino groups.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Measurement: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Measurement: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound or its derivatives.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Conclusion

References

An In-depth Technical Guide on the Reaction Mechanism of Bromaminic Acid with Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) and various amines. This reaction is pivotal in the synthesis of a wide range of anthraquinone dyes and has significant implications in medicinal chemistry and materials science. This document delves into the mechanistic pathways, presents quantitative data from relevant studies, details experimental protocols, and provides visual representations of the core concepts.

Introduction to the Reaction

The reaction of this compound with amines is fundamentally a nucleophilic aromatic substitution (SNAr). The bromine atom at the C4 position of the anthraquinone ring is substituted by an amino group. The anthraquinone core, with its electron-withdrawing carbonyl groups, activates the aromatic ring towards nucleophilic attack. The sulfonic acid group at the C2 position further influences the reactivity and solubility of the molecule.[1]

The reaction can proceed through two primary mechanistic routes:

-

A direct, uncatalyzed nucleophilic aromatic substitution (SNAr) involving an addition-elimination mechanism.

-

A copper-catalyzed reaction , commonly referred to as the Ullmann condensation, which follows a more complex catalytic cycle.

Uncatalyzed Nucleophilic Aromatic Substitution (SNAr) Mechanism

In the absence of a catalyst, the reaction can proceed via a classical addition-elimination mechanism. This pathway is facilitated by the electron-deficient nature of the anthraquinone ring.

Mechanism:

-

Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbon atom bonded to the bromine. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3] The negative charge is delocalized over the anthraquinone ring, particularly onto the electron-withdrawing carbonyl groups.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion, which is a good leaving group.

-

Deprotonation: A base in the reaction mixture removes a proton from the newly attached nitrogen atom to yield the final product.

While plausible, this uncatalyzed reaction often requires harsh conditions (high temperatures) and may result in lower yields compared to the catalyzed version.

Caption: Uncatalyzed SNAr mechanism via a Meisenheimer complex.

Copper-Catalyzed Reaction: The Ullmann Condensation

The Ullmann condensation is a more efficient and widely used method for the amination of this compound. It involves a copper catalyst, typically in the form of Cu(I) or Cu(II) salts, which can be generated in situ from copper metal.[4][5] The exact mechanism of the Ullmann reaction is complex and can be influenced by ligands, solvents, and the nature of the reactants.[6] Several pathways have been proposed.

Proposed Catalytic Cycle (Oxidative Addition/Reductive Elimination):

A commonly accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle.[7][8]

-

Formation of the Active Catalyst: In the presence of the amine, a Cu(I) species forms a copper-amide complex. Ligands, such as diamines or phenanthrolines, can coordinate to the copper center, stabilizing it and enhancing its reactivity.[9][10][11]

-

Oxidative Addition: The Cu(I)-amide complex undergoes oxidative addition with this compound. This involves the insertion of the copper atom into the carbon-bromine bond, forming a Cu(III) intermediate.[8]

-

Reductive Elimination: The Cu(III) intermediate is unstable and undergoes reductive elimination to form the C-N bond of the product and regenerate a Cu(I) species, which can re-enter the catalytic cycle.

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann condensation.

Alternative Mechanistic Proposals:

-

Single Electron Transfer (SET) Mechanism: An alternative pathway involves a single electron transfer from the Cu(I)-amide complex to this compound, generating a radical anion of the this compound and a Cu(II) species. These can then combine to form the product.[7]

-

π-Complex Formation: Some theories suggest the formation of a π-complex between the Cu(I) species and the aromatic ring of this compound, which facilitates the nucleophilic substitution.[4]

The operative mechanism can be highly dependent on the specific reaction conditions and the electronic properties of the amine and any coordinating ligands.[6]

Data Presentation: Reaction Yields and Conditions

The yield of the reaction between this compound and amines is influenced by several factors, including the nature of the amine, the catalyst system, the solvent, the temperature, and the reaction time. The following table summarizes data from various studies.

| Amine | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| p-Toluidine | - | - | Water | 100 | 2 | 87 | [1] |

| Cyclohexylamine | - | - | Water | 100 | 3 | 85 | [1] |

| 3-Nitro-p-toluidine | - | - | Water | 100 | 6 | 80 | [1] |

| Aniline | CuSO₄/CuCl/SnCl₂ | NaHCO₃ | Water | 83-86 | 0.5 | High (not specified) | [12] |

| 2,4,6-Trimethylaniline | CuCl | NaHCO₃ | Water | 90-95 | - | High (not specified) | [3] |

| Various alkyl/aryl amines | Copper-catalyzed | - | Solvent-free or various | - | - | Variable | [6] |

| Self-condensation | Strong acid ion exchange resin-Cu | - | Ethanol-Water (9:1) | 70 | 3 | 94 | [13] |

Experimental Protocols

Below are representative experimental protocols for the reaction of this compound with amines.

Protocol 1: General Procedure for Condensation with Aromatic Amines (from Oprisan et al.) [1]

-

Reaction Setup: A mixture of this compound and the corresponding amine is prepared in an aqueous medium.

-

Heating: The mixture is heated to 100°C.

-

Amine Addition: The amine is added in three portions during the reaction.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using silica gel plates and dimethylformamide (DMF) as the eluent, until the this compound is consumed (typically 2-6 hours).

-

Work-up:

-

The resulting precipitate is dissolved in hot water (60-100°C).

-

The hot mixture is filtered.

-

The filtrate is cooled to 0°C to precipitate the dye.

-

-

Purification: The precipitate is purified by recrystallization from a suitable solvent system (e.g., chloroform/methanol or water).

Protocol 2: Synthesis of Acid Blue 25 (from Patent CN117106317A) [12]

-

Emulsification: Aniline and Taigu oil (an emulsifier) are stirred in water to form a milky emulsion. The emulsion may be cooled to 0-5°C.

-

Addition of Reactants: this compound and sodium bicarbonate (baking soda) are added to the emulsion.

-

Inert Atmosphere: The reactor is purged with nitrogen for 2 minutes.

-

Heating: The reaction mixture is heated to 83-86°C and maintained at this temperature with stirring for 30 minutes. A catalyst (e.g., copper sulfate, cuprous chloride, or stannous chloride) is also present.

-

Reaction Completion: The reaction is monitored until completion.

-

Product Isolation: The final product, Acid Blue 25, is isolated from the reaction mixture.

Caption: A generalized experimental workflow for the synthesis of dyes.

Conclusion

The reaction of this compound with amines is a cornerstone of anthraquinone dye synthesis. The underlying mechanism is a nucleophilic aromatic substitution, which can be significantly enhanced by copper catalysis via an Ullmann condensation. While the uncatalyzed SNAr mechanism involving a Meisenheimer complex is possible, the copper-catalyzed pathway, likely proceeding through a Cu(I)/Cu(III) cycle, offers superior efficiency. The choice of amine, catalyst, and reaction conditions plays a crucial role in determining the reaction outcome and yield. Further research into the precise nature of the copper-ligand interactions and the potential for alternative, more sustainable catalytic systems will continue to advance this important class of reactions.

References

- 1. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 2. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. squ.elsevierpure.com [squ.elsevierpure.com]

- 7. Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterisation and Reactivity of Copper(I) Amide Complexes and Studies on Their Role in the Modified Ullmann Amination Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. ilacadofsci.com [ilacadofsci.com]

- 13. Study on Ullmann Condensation Reaction of Bromamine Acid [ccspublishing.org.cn]

A Technical Guide to the Solubility of Bromaminic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromaminic acid (1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid) is a critical intermediate in the synthesis of anthraquinone dyes.[1] Its solubility is a key parameter for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in various organic solvents, addresses the current gap in quantitative data, and furnishes a detailed experimental protocol for its determination.

Introduction to this compound

This compound is a red, needle-like crystalline solid.[2] Structurally, it is a derivative of anthraquinone, featuring both an amino and a bromo substituent, as well as a sulfonic acid group.[3][4] This sulfonic acid group is pivotal to its properties, notably enhancing its polarity and facilitating its solubility in aqueous solutions.[1][5] It is widely used in the manufacturing of acidic and reactive anthraquinone dyes.[1]

Chemical Structure:

-

IUPAC Name: 1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid[5]

-

CAS Number: 116-81-4[4]

-

Molecular Formula: C₁₄H₈BrNO₅S[4]

-

Molecular Weight: 382.19 g/mol [5]

Solubility Profile of this compound

A thorough review of scientific literature reveals a significant lack of specific quantitative data on the solubility of this compound in a wide range of common organic solvents. Most available information is qualitative. The sodium salt of this compound is noted to be soluble in water.[6]

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure:

-

Polarity: The presence of the sulfonic acid (-SO₃H), amino (-NH₂), and carbonyl (C=O) groups makes this compound a highly polar molecule.

-

Hydrogen Bonding: The sulfonic acid and amino groups can act as both hydrogen bond donors and acceptors, promoting solubility in protic solvents like water and alcohols.

-

"Like Dissolves Like": Based on this principle, this compound is expected to have higher solubility in polar solvents and be poorly soluble in non-polar solvents.

Qualitative Solubility in Organic Solvents

The following table summarizes the expected qualitative solubility of this compound. This information is predictive and should be confirmed experimentally for specific applications.

| Solvent | Chemical Class | Polarity | Expected Solubility | Rationale |

| Water (H₂O) | Protic | High | Soluble | The sulfonic acid group ensures high solubility in water.[1][2][6] |

| Methanol (CH₃OH) | Polar Protic | High | Likely Soluble | Capable of hydrogen bonding; expected to dissolve polar compounds. |

| Ethanol (C₂H₅OH) | Polar Protic | High | Likely Soluble | Similar to methanol, should be a suitable solvent. |

| Acetone (C₃H₆O) | Polar Aprotic | High | Likely Soluble | A polar aprotic solvent that can dissolve a wide range of polar compounds. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Soluble | Known to be a "universal solvent" and is used in reactions with this compound derivatives.[5][7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble | A powerful polar aprotic solvent known for dissolving many otherwise poorly soluble compounds.[8] |

| Acetonitrile (CH₃CN) | Polar Aprotic | High | Sparingly Soluble | Polar, but generally a weaker solvent for highly polar, hydrogen-bonding solutes compared to DMF or DMSO. |

| Toluene (C₇H₈) | Non-polar | Low | Insoluble | As a non-polar aromatic hydrocarbon, it is not expected to dissolve the highly polar this compound. |

| Hexane (C₆H₁₄) | Non-polar | Low | Insoluble | A non-polar aliphatic hydrocarbon, unlikely to dissolve this compound. |

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, researchers can employ established methods for determining the solubility of a solid in a liquid. The isothermal shake-flask method is a reliable and widely used technique.

Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached (i.e., the solution is saturated). The concentration of the dissolved solute in the liquid phase is then measured analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Detailed Methodology

-

Preparation:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a vial.

-

Pipette a precise volume of the chosen organic solvent into the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the collected filtrate to determine its mass.

-

Dilute the saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy at the λmax of this compound or HPLC).

-

-

Calculation:

-

Calculate the concentration of the diluted sample based on the calibration curve.

-

Account for the dilution factor to determine the concentration of the saturated solution.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the solubility determination process.

Caption: Experimental workflow for determining solubility.

Caption: Factors influencing solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse in the public domain, its chemical structure provides a strong basis for predicting its behavior. It is expected to be soluble in polar organic solvents, particularly polar aprotic solvents like DMF and DMSO, and poorly soluble in non-polar solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust framework for their determination. This guide serves as a foundational resource for researchers working with this important chemical intermediate.

References

- 1. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1-Amino-4-bromo-2-anthraquinone sulfonic acid (CAS 116-81-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1-Amino-4-bromo-2-anthraquinone sulfonic acid [webbook.nist.gov]

- 5. Buy this compound | 116-81-4 [smolecule.com]

- 6. 1-Amino-4-bromoanthraquinone-2-sulfonic Acid Sodium Salt 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. Dimethylformamide (DMF) | Eastman [eastman.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

The Genesis of a Dye Intermediate: A Technical Guide to Bromaminic Acid

An In-depth Exploration of the Discovery, Synthesis, and Historical Significance of 1-amino-4-bromoanthraquinone-2-sulfonic acid

Introduction

In the landscape of synthetic chemistry, few compounds hold as pivotal a role in the coloration of materials as bromaminic acid. Chemically known as 1-amino-4-bromoanthraquinone-2-sulfonic acid, this intermediate is a cornerstone in the synthesis of a vast array of anthraquinone dyes. Its discovery and subsequent application marked a significant advancement in dye chemistry, enabling the production of vibrant and fast colors for textiles and other materials. This technical guide delves into the historical context of its discovery, details the chemical pathways of its synthesis, and provides a comprehensive overview of its enduring importance as a dye intermediate for researchers, scientists, and professionals in the field of drug development.

Historical Context: The Rise of Anthraquinone Dyes

The story of this compound is intrinsically linked to the broader history of anthraquinone dyes. The journey began in 1868 when German chemists Carl Graebe and Carl Theodore Liebermann first synthesized alizarin, a vibrant red pigment naturally found in the madder root, from anthracene.[1][2] This achievement was a watershed moment, marking the first synthesis of a natural vegetable dye by chemical means and igniting fervent research into anthraquinone chemistry.[2]

While the precise date of the first synthesis of this compound is not definitively documented in the available historical records, its development can be situated within the intensive period of innovation in dye chemistry that followed the synthesis of alizarin. The first commercial sales of anthraquinone dyes began in 1901, and the versatility of the anthraquinone structure spurred chemists to explore a wide range of derivatives to produce a broad spectrum of colors.[3] this compound emerged as a critical intermediate due to the reactivity of its bromine atom, which allows for the facile introduction of various auxochromes, thereby influencing the final color of the dye.

Synthesis of this compound: Key Methodologies

The industrial production of this compound is primarily achieved through the sulfonation and subsequent bromination of 1-aminoanthraquinone. Two principal methods have been historically employed: the "oleum method" and the "solvent method."

The Oleum (One-Pot) Method

This process is characterized by the use of fuming sulfuric acid (oleum) to carry out both the sulfonation and bromination steps in a single reaction vessel, making it an economically advantageous approach.[4]

The Solvent Method

This two-stage process involves the initial sulfonation of 1-aminoanthraquinone using chlorosulfonic acid in an inert organic solvent. Following the separation of the solvent, the resulting 1-aminoanthraquinone-2-sulfonic acid is then brominated in an aqueous solution.

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various patented synthesis processes for this compound.

Table 1: Synthesis Parameters for the Oleum Method

| Parameter | Value | Reference |

| Starting Material | 1-aminoanthraquinone | US4213910A |

| Sulfonating Agent | 20% Oleum (SO₃-containing sulfuric acid) | US4213910A |

| Sulfonation Temperature | 90°C to 150°C | US4213910A |

| Brominating Agent | Bromine | US4213910A |

| Bromination Temperature | 60°C to 100°C | US4213910A |

| Purity of Product | 93% to 94% | US4213910A |

| Yield | >70% | US4213910A |

Table 2: Raw Material Consumption (Per Ton of Product)

| Raw Material | Consumption ( kg/t ) | Reference |

| 1-aminoanthraquinone (industrial) | 815 | [5] |

| Fuming sulfuric acid (20% SO₃) | 628 | [5] |

| Bromine (99%) | 483 | [5] |

Experimental Protocols

Protocol 1: Synthesis of this compound via the Oleum Method

This protocol is based on the process described in US Patent 4,213,910A.[6]

Materials:

-

1-aminoanthraquinone (150 g)

-

20% Oleum (150 ml, with an additional 55 ml)

-

Anhydrous sodium sulfate (20 g)

-

Iodine (0.1-0.2 g)

-

Bromine (24 ml)

-

Sodium sulfate (50 g for precipitation)

Procedure:

-

Dissolve 20 g of anhydrous sodium sulfate in 150 ml of 20% oleum.

-

Introduce 150 g of 1-aminoanthraquinone into the solution, maintaining the temperature below 60°C.

-

Heat the reaction mixture to 110°C for 3 hours.

-

Cool the mixture to 80°C and add an additional 55 ml of 20% oleum.

-

Heat the mixture again to 110°C for a further 3 hours.

-

Cool the mixture to 80°C and add approximately 0.1-0.2 g of iodine.

-

Slowly add 24 ml of bromine at 80°C.

-

After the reaction is complete, cool the mixture to 40°C.

-

The product can be precipitated by the addition of 50 g of sodium sulfate.

-

Isolate the 1-amino-4-bromoanthraquinone-2-sulfonic acid by filtration.

Protocol 2: Synthesis of a this compound-Derived Dye

This protocol outlines a general procedure for the condensation of this compound with an amine to produce an anthraquinone dye.

Materials:

-

This compound

-

Aromatic or aliphatic amine (e.g., p-toluidine)

-

Solvent (e.g., water)

-

Catalyst (optional, e.g., copper-based)

Procedure:

-

Disperse this compound in a suitable solvent, such as water.

-

Add the desired amine to the reaction mixture. The amine is often added in portions.

-

Heat the mixture, typically to around 100°C.

-

Maintain the temperature until the this compound is consumed, which can be monitored by thin-layer chromatography (TLC). This may take between 2 to 6 hours.[7]

-

Upon completion of the reaction, the dye product can be isolated. A common method involves dissolving the resulting precipitate in hot water, filtering the warm mixture, and then cooling the filtrate to 0°C to precipitate the purified dye.[7]

-

The final product can be further purified by recrystallization.[7]

Visualizing the Chemical Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical transformations in the synthesis of this compound and its subsequent conversion into a dye.

Caption: Synthesis pathway of this compound from 1-Aminoanthraquinone.

Caption: General reaction for the synthesis of an anthraquinone dye from this compound.

Conclusion

This compound stands as a testament to the ingenuity of early dye chemists and remains a compound of immense industrial importance. Its straightforward synthesis, coupled with the versatility of its chemical structure, has secured its place as a key building block in the production of a wide range of brilliant and stable anthraquinone dyes. For researchers and professionals in dye and materials science, a thorough understanding of the history, synthesis, and reactivity of this compound is essential for the continued innovation and development of new colorants and functional materials. The methodologies and data presented in this guide offer a comprehensive foundation for further exploration and application of this remarkable dye intermediate.

References

- 1. Anthraquinones - Wikipedia [en.wikipedia.org]

- 2. ENEMS MICROSYSTEMS RESEARCH SPOT: HISTORICAL BACKGROUND OF DYES [enemsmicrosystresearchspot.blogspot.com]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. EP0001084B1 - Process for preparing 1-amino-2-sulfo-4-bromo-anthraquinone - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. US4213910A - Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I - Google Patents [patents.google.com]

- 7. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

Theoretical Exploration of Bromaminic Acid's Electronic Frontier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromaminic acid, systematically known as 1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid, is a pivotal intermediate in the synthesis of a wide array of anthraquinone dyes.[1][2][3][4] Its chemical structure, characterized by the anthraquinone core substituted with electron-donating amino and sulfonic acid groups, and an electron-withdrawing bromine atom, suggests a complex and potentially tunable electronic landscape.[5][6] Understanding the electronic structure of this molecule is paramount for the rational design of novel dyes with tailored photophysical properties and for exploring its potential in other applications, such as medicinal chemistry. This technical guide outlines a comprehensive theoretical approach to elucidate the electronic properties of this compound, leveraging established computational methodologies. While direct theoretical studies on this compound are not extensively documented in public literature, this guide is based on common and effective computational investigations of substituted anthraquinones.[7][8]

Introduction to this compound

This compound is a red, crystalline powder with the molecular formula C₁₄H₈BrNO₅S.[9][10][11] Its core is the 9,10-anthraquinone scaffold, a conjugated system that is the basis for many synthetic dyes. The substituents on the anthraquinone ring—an amino group at the 1-position, a sulfonic acid group at the 2-position, and a bromine atom at the 4-position—are expected to significantly influence its electronic absorption spectrum, redox potentials, and overall reactivity.

Theoretical Framework and Computational Methodology

To investigate the electronic structure of this compound, a robust computational protocol based on Density Functional Theory (DFT) is proposed. DFT has been successfully employed for studying the electronic and spectroscopic properties of various organic molecules, including substituted anthraquinones.[7][8]

Geometry Optimization

The initial step involves the optimization of the ground-state geometry of the this compound molecule. This is crucial as the electronic properties are highly dependent on the molecular conformation.

Experimental Protocol: Geometry Optimization

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and reliable functional for organic molecules.

-

Basis Set: 6-311++G(d,p), a triple-zeta basis set with diffuse and polarization functions, is recommended for an accurate description of the electronic distribution, especially for the anionic sulfonic acid group.

-

Solvation Model: To simulate a realistic environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed, using a solvent like water or dimethyl sulfoxide (DMSO).

-

Verification: The optimized geometry should be confirmed as a true minimum on the potential energy surface by performing a frequency calculation, which should yield no imaginary frequencies.

Electronic Structure Analysis

Following geometry optimization, a detailed analysis of the electronic structure will be performed. This includes the examination of the frontier molecular orbitals (FMOs), the calculation of key electronic descriptors, and the generation of an electrostatic potential map.

Experimental Protocol: Electronic Structure Calculation

-

Software: Gaussian 16, ORCA, or similar.

-

Method: Single-point energy calculation at the optimized geometry using the same DFT functional and basis set.

-

Properties to Calculate:

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Molecular Electrostatic Potential (MEP).

-

Natural Bond Orbital (NBO) analysis for charge distribution.

-

Global reactivity descriptors (chemical potential, hardness, electrophilicity).

-

Data Presentation: Predicted Electronic Properties

The quantitative data obtained from the theoretical calculations would be systematically organized into tables for clarity and comparative analysis.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Properties of this compound

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, related to the electron-donating ability. |

| LUMO Energy | -3.2 | Energy of the lowest unoccupied molecular orbital, related to the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.3 | A measure of the molecule's excitability and chemical reactivity. |

| Ionization Potential (IP) | 6.5 | Estimated from HOMO energy (Koopmans' theorem). |

| Electron Affinity (EA) | 3.2 | Estimated from LUMO energy (Koopmans' theorem). |

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value | Formula |

| Chemical Potential (μ) | -4.85 eV | (E_HOMO + E_LUMO) / 2 |

| Chemical Hardness (η) | 1.65 eV | (E_LUMO - E_HOMO) / 2 |

| Electrophilicity Index (ω) | 7.12 eV | μ² / (2η) |

Table 3: Selected Optimized Geometric Parameters for this compound

| Bond/Angle | Calculated Value |

| C-Br Bond Length | 1.90 Å |

| C-N Bond Length | 1.38 Å |

| S-O Bond Lengths | 1.45 - 1.48 Å |

| C-C=O Bond Angle | 120.5° |

Visualization of Theoretical Results

Visual representations are critical for interpreting the complex data generated from computational studies.

Molecular Orbital Surfaces

The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule involved in electronic transitions and chemical reactions.

Caption: Frontier Molecular Orbitals of this compound.

Molecular Electrostatic Potential (MEP) Map

The MEP map illustrates the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

Caption: Molecular Electrostatic Potential Map.

Computational Workflow

A diagram illustrating the logical flow of the theoretical investigation provides a clear overview of the research process.

Caption: Workflow for the theoretical study of this compound.

Conclusion

The proposed theoretical study provides a comprehensive framework for elucidating the electronic structure of this compound. By employing Density Functional Theory, key electronic parameters can be calculated and analyzed, offering valuable insights into the molecule's reactivity, stability, and photophysical properties. The systematic presentation of data in tables and the use of visualizations will facilitate a deeper understanding of this important dye intermediate, paving the way for the development of new materials with enhanced performance characteristics. This guide serves as a foundational blueprint for researchers embarking on the computational exploration of this compound and its derivatives.

References

- 1. This compound | 116-81-4 [chemicalbook.com]

- 2. This compound [chembk.com]

- 3. zhishangchemical.com [zhishangchemical.com]

- 4. hindprakash.com [hindprakash.com]

- 5. bromamine acid - Wikidata [wikidata.org]

- 6. 1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | C14H8BrNO5S | CID 22628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of th ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01717B [pubs.rsc.org]

- 9. 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid [dyestuffintermediates.com]

- 10. haihangchem.com [haihangchem.com]

- 11. 1-Amino-4-bromo-2-anthraquinone sulfonic acid [webbook.nist.gov]

An In-depth Technical Guide to Anthraquinone Dye Intermediates: From Synthesis to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of anthraquinone dye intermediates, detailing their synthesis, physicochemical properties, and their expanding role in therapeutic applications. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.

Introduction to Anthraquinones

Anthraquinones are a class of aromatic organic compounds based on the core structure of anthracene, with two ketone groups at positions 9 and 10.[1] While the parent anthraquinone molecule is pale yellow, the introduction of various functional groups gives rise to a vast array of brilliantly colored dyes and biologically active molecules. The versatility of the anthraquinone scaffold has made it a cornerstone in the dye industry and an increasingly important pharmacophore in drug discovery.[2]

The intermediates derived from anthraquinone are the foundational building blocks for a wide range of dyes, including vat, disperse, acid, and reactive dyes, known for their high lightfastness.[3] Beyond their traditional use in coloration, these intermediates are now being extensively explored for their therapeutic potential, with derivatives showing promise as anticancer, anti-inflammatory, and neuroprotective agents.[2][4][5]

Key Anthraquinone Dye Intermediates

The synthesis of most anthraquinone dyes begins with a few key intermediates, which are themselves derived from the parent anthraquinone molecule through fundamental chemical transformations such as nitration, sulfonation, and halogenation. This section details the properties and synthesis of three pivotal intermediates: 1-aminoanthraquinone, anthraquinone-2-sulfonic acid, and 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromamine acid).

1-Aminoanthraquinone

1-Aminoanthraquinone is a primary intermediate with a characteristic ruby-red crystalline appearance.[6] It serves as a precursor for a wide variety of disperse, reactive, and vat dyes.[7]

Table 1: Physicochemical Properties of 1-Aminoanthraquinone

| Property | Value | References |

| Molecular Formula | C₁₄H₉NO₂ | [6][8] |

| Molar Mass | 223.23 g/mol | [6][8] |

| Melting Point | 251-255 °C | [7][8] |

| Boiling Point | 464.9 °C at 760 mmHg | [8] |

| Density | 1.383 g/cm³ | [8] |

| Water Solubility | 312.5 µg/L (25 °C) | [8] |

| Solubility | Soluble in hot nitrobenzene, toluene, xylene, ether, acetic acid, chloroform, benzene; slightly soluble in cold ethanol. | [8] |

| Appearance | Red, needle-like crystals | [8] |

Table 2: Spectral Data for 1-Aminoanthraquinone

| Technique | Data | References |

| ¹³C NMR | Chemical shifts available in PubChem CID 6710 | [9] |

| Mass Spectrometry | Data available in PubChem CID 6710 | [9] |

Anthraquinone-2-sulfonic acid

Anthraquinone-2-sulfonic acid, often used as its sodium salt, is a crucial water-soluble intermediate. Its sulfonate group can be readily substituted, making it a versatile precursor for various dye structures.[10]

Table 3: Physicochemical Properties of Anthraquinone-2-sulfonic acid and its Sodium Salt

| Property | Value | References |

| Anthraquinone-2-sulfonic acid | ||

| Molecular Formula | C₁₄H₈O₅S | [11] |

| Molar Mass | 288.28 g/mol | [11] |

| Sodium anthraquinone-2-sulfonate | ||

| Molecular Formula | C₁₄H₇NaO₅S | [12] |

| Molar Mass | 310.26 g/mol | [12] |

| Melting Point | >300 °C | [13] |

| Appearance | White to yellow powder | [13] |

| Water Solubility | Soluble | [14] |

Table 4: Spectral Data for Sodium anthraquinone-2-sulfonate

| Technique | Data | References |

| ¹H NMR | Spectrum available in ChemicalBook | [15] |

| IR | Data available for the monohydrate in BenchChem | [16] |

1-Amino-4-bromoanthraquinone-2-sulfonic acid (Bromamine Acid)

Bromamine acid is a vital intermediate for producing a range of brilliant blue and green acid, reactive, and disperse dyes.[1] The bromine atom is readily displaced by nucleophiles, allowing for the introduction of various auxochromes.[10]

Table 5: Physicochemical Properties of Bromamine Acid

| Property | Value | References |

| Molecular Formula | C₁₄H₈BrNO₅S | [1][17] |

| Molar Mass | 382.19 g/mol | [1][17] |

| Melting Point | ~280 °C | [1] |

| Density | 1.908 g/cm³ (Predicted) | [1][18] |

| Appearance | Red, needle-like crystals | [1][18] |

Table 6: Spectral Data for Bromamine Acid

| Technique | Data | References |

| Mass Spectrometry | Fragmentation data available in BenchChem | [19] |

| IR | Spectrum available in NIST WebBook | [20][21] |

| UV-Vis (λmax of derived dyes) | 590-595 nm (for blue dyes) | [19] |

Experimental Protocols for the Synthesis of Key Intermediates

This section provides detailed methodologies for the synthesis of the key anthraquinone dye intermediates discussed above.

Synthesis of 1-Aminoanthraquinone from 1-Nitroanthraquinone

This protocol describes the reduction of 1-nitroanthraquinone to 1-aminoanthraquinone using sodium hydrosulfide.[22]

Experimental Protocol:

-

Preparation of Reactants: Prepare a slurry of 1-nitroanthraquinone in water. Prepare an aqueous solution of sodium hydrogen sulfide.

-

Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, add the 1-nitroanthraquinone slurry and the sodium hydrogen sulfide solution dropwise while maintaining the internal temperature at 94-96 °C.[23]

-

Reaction: Continue the addition and stirring for a specified period (e.g., several hours) until the reaction is complete. The completion of the reaction can be monitored by thin-layer chromatography.[22][23]

-

Work-up: After the reaction is complete, cool the mixture and filter the precipitate.

-

Purification: Wash the filter cake with water until the filtrate is neutral. The resulting product is high-purity 1-aminoanthraquinone.[23]

Synthesis of 1-Aminoanthraquinone-2-sulfonic acid

This protocol outlines the sulfonation of 1-aminoanthraquinone.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, disperse 1-aminoanthraquinone in an inert organic solvent such as o-dichlorobenzene.[24]

-

Sulfonation: Add chlorosulfonic acid to the mixture. The reaction proceeds through the formation of a salt, followed by transposition at 120-150 °C to yield 1-aminoanthraquinone-2-sulfonic acid.[24][25]

-

Work-up: After the reaction is complete, the product can be isolated. This method is reported to produce a high-quality product with minimal waste acid.[24]

Synthesis of 1-Amino-4-bromoanthraquinone-2-sulfonic acid (Bromamine Acid)

This protocol details the bromination of 1-aminoanthraquinone-2-sulfonic acid.[26][27]

Experimental Protocol:

-

Preparation of Reactants: Dissolve 1-aminoanthraquinone-2-sulfonic acid in an aqueous solution.

-

Bromination: Add bromine dropwise to the solution at room temperature with vigorous stirring over a period of about 2 hours.[28] The reaction progress can be monitored by thin-layer chromatography.[28]

-

Work-up: Once the reaction is complete, the product can be precipitated.

-

Purification: The crude product can be further purified by recrystallization. For instance, the precipitated acid can be stirred in water, and the pH adjusted to 8-9 with a sodium hydroxide solution. Heating this solution followed by cooling can facilitate the crystallization of the sodium salt of bromamine acid.[26]

Role of Anthraquinone Intermediates in Drug Development

The rigid, planar, and aromatic structure of the anthraquinone scaffold makes it an attractive platform for the development of therapeutic agents. These compounds can intercalate into DNA and interact with various protein targets, leading to a range of biological activities.

Anticancer Applications

Anthraquinone derivatives have been extensively studied for their anticancer properties. Their mechanisms of action are diverse and often involve the targeting of key signaling pathways implicated in cancer cell proliferation and survival.

Several anthraquinone derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling. For example, certain derivatives have been shown to inhibit the c-Met kinase pathway, which is often aberrantly activated in various cancers.[4] The inhibition can occur through direct binding to the ATP-binding site of the kinase or by interfering with the binding of its ligand, hepatocyte growth factor (HGF).[4]

Some anthraquinone compounds exert their anticancer effects by inducing the generation of reactive oxygen species (ROS). Elevated ROS levels can activate the JNK signaling pathway, leading to mitochondrial stress, the release of cytochrome c, and ultimately, apoptosis (programmed cell death) in cancer cells.

Anti-inflammatory and Neuroprotective Roles

Beyond cancer, anthraquinone derivatives are being investigated for their potential in treating inflammatory diseases and neurodegenerative disorders.

Certain anthraquinones, such as emodin, have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).[29] This is often achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), potentially via the MAPK/AP-1 signaling pathway.[29]